molecular formula C18H26N6O2 B4576586 8-[3-(azepan-1-yl)propyl]-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one

8-[3-(azepan-1-yl)propyl]-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one

Cat. No.: B4576586
M. Wt: 358.4 g/mol
InChI Key: NTYPBIQNRTWKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[3-(azepan-1-yl)propyl]-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one is a complex organic compound with a unique structure that includes an azepane ring, a hydroxy group, and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(azepan-1-yl)propyl]-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazo[2,1-f]purin-2(8H)-one core, followed by the introduction of the azepane ring and the hydroxy group. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques to ensure the compound is produced at a high purity suitable for its intended applications.

Chemical Reactions Analysis

Types of Reactions

8-[3-(azepan-1-yl)propyl]-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the imidazo[2,1-f]purin-2(8H)-one core.

    Substitution: The azepane ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while substitution reactions can introduce new functional groups onto the azepane ring, potentially altering the compound’s properties and applications.

Scientific Research Applications

8-[3-(azepan-1-yl)propyl]-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 8-[3-(azepan-1-yl)propyl]-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in these interactions can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-[3-(azepan-1-yl)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2/c1-13-12-24-14-15(21(2)18(26)20-16(14)25)19-17(24)23(13)11-7-10-22-8-5-3-4-6-9-22/h12H,3-11H2,1-2H3,(H,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYPBIQNRTWKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4CCCCCC4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-[3-(azepan-1-yl)propyl]-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one
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8-[3-(azepan-1-yl)propyl]-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one
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8-[3-(azepan-1-yl)propyl]-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one
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8-[3-(azepan-1-yl)propyl]-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one
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8-[3-(azepan-1-yl)propyl]-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one
Reactant of Route 6
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8-[3-(azepan-1-yl)propyl]-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one

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